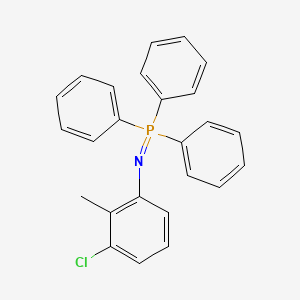![molecular formula C19H17FN2O B4329342 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329342.png)
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
説明
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential for use in research as a tool to study the endocannabinoid system. This chemical compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used in research for their ability to activate cannabinoid receptors.
作用機序
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide activates the cannabinoid receptor CB1, which is a G protein-coupled receptor that is primarily expressed in the brain. Upon activation, CB1 stimulates intracellular signaling pathways that lead to the modulation of neurotransmitter release, gene expression, and protein synthesis. The exact mechanism of action of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is not fully understood, but it is believed to act as a full agonist of the CB1 receptor.
Biochemical and Physiological Effects:
The activation of the CB1 receptor by 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been shown to produce a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can stimulate the release of neurotransmitters such as dopamine, glutamate, and GABA. In addition, 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been shown to modulate the expression of genes involved in inflammation, oxidative stress, and apoptosis. In vivo studies have shown that 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can produce a range of physiological effects, including altered locomotor activity, hypothermia, and analgesia.
実験室実験の利点と制限
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. In addition, 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is stable and can be easily synthesized in the lab. However, there are also limitations to the use of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide in lab experiments. It is a synthetic cannabinoid, which means that its effects may differ from those of natural cannabinoids. In addition, the use of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide in lab experiments may be restricted due to legal and ethical considerations.
将来の方向性
There are several future directions for the study of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide. One direction is to investigate the effects of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide on the endocannabinoid system in different animal models and under different experimental conditions. Another direction is to study the potential therapeutic applications of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, such as its use in the treatment of pain, inflammation, and neurodegenerative diseases. Finally, there is a need to investigate the safety and toxicity of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, particularly in light of its potential for recreational use.
科学的研究の応用
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has potential for use in research as a tool to study the endocannabinoid system. This chemical compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been used in vitro to study the effects of cannabinoid receptor activation on intracellular signaling pathways, gene expression, and protein synthesis. In addition, 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been used in vivo to study the effects of cannabinoid receptor activation on behavior, cognition, and physiology.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-7-3-15(4-8-17)13-19(23)21-14-16-5-9-18(10-6-16)22-11-1-2-12-22/h1-12H,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVOLJOXZRJIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine](/img/structure/B4329265.png)
![tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)](/img/structure/B4329268.png)


![2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329293.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4329300.png)
![2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol](/img/structure/B4329311.png)

![(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine](/img/structure/B4329316.png)
![8-nitro-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4329318.png)
![ethyl 5-fluoro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4329326.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B4329339.png)
![2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide](/img/structure/B4329348.png)
![methyl 4-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate](/img/structure/B4329357.png)